甲基乌头碱高氯酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

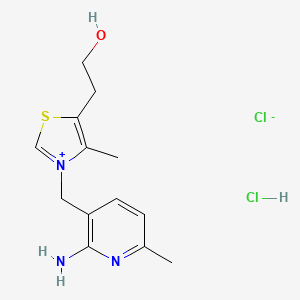

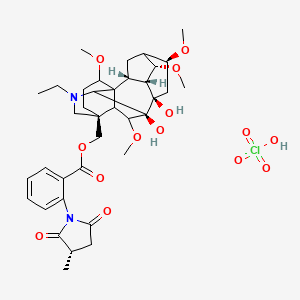

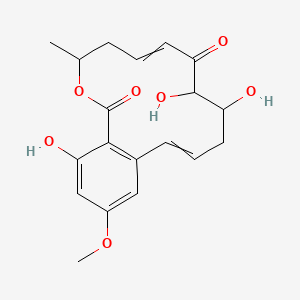

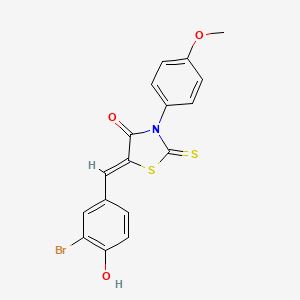

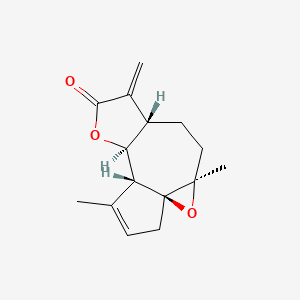

Methyllycaconitine (MLA) is a diterpenoid alkaloid found in many species of Delphinium (larkspurs). It is toxic to animals, with the acute toxicity varying with species . It has been explored as a possible therapeutic agent for the treatment of spastic paralysis, and it has shown insecticidal properties . Methyllycaconitine perchlorate is a potent antagonist for α7-containing neuronal nicotinic receptors .

Synthesis Analysis

The synthesis of Methyllycaconitine has been a subject of research for many years. Early research focused on identifying and characterizing the properties of methyllycaconitine as one of the principal toxins in larkspurs responsible for livestock poisoning in North America . A tricyclic intermediate of methyllycaconitine, possessing the ABE-carbocycle skeleton and 2-methylsuccinimido-benzoate ester important for biological activity, has been synthesized utilizing a tandem Michael addition-Mannich reaction sequence .Molecular Structure Analysis

The complete molecular structure for MLA, correct in all but one detail, was first published by Kuzovkov and Platonova in 1959 . This structure was accepted as correct until the early 1980s when the research groups of Pelletier and of Edwards and Przybylska independently corrected the stereochemistry of the methoxy group at C-1 from the β- to α- configuration .科学研究应用

甲基乌头碱 (MLA) 是针对 α-神经毒素敏感的神经元烟碱乙酰胆碱受体 (nAChR) 的一种高效且特异的拮抗剂,在神经科学研究中用作神经化学探针 (Alkondon 等,1992)。

MLA 可有效作为放射性配体,用于标记 α7 型神经元烟碱乙酰胆碱受体,对于表征这些受体和探索它们在各个脑区中的分布很有用 (Davies 等,1999)。

它可用作神经元 α-神经毒素结合位点的选择性探针,提供神经元蛋白的结构和功能特性的见解 (Ward 等,1990)。

对 MLA 及其类似物的研究在创建烟碱受体亚型特异性化合物方面显示出有希望的结果,可能对药理学应用有用 (Bryant 等,2002)。

MLA 用于研究非洲爪蟾卵母细胞中神经元烟碱 α7 受体的特性,为受体的功能和潜在的药物相互作用提供了至关重要的见解 (Palma 等,1996)。

已经开发出一种 MLA 的 HPLC 分析方法,增强了研究其构效关系及其作为神经化学探针的用途的能力 (Coates 等,1995)。

MLA 的作用已与其他受体激动剂结合进行研究,阐明了其复杂的药理特性和在牲畜中的潜在毒性 (Green 等,2011)。

从乌头中分离 MLA 的过程已得到研究,为其纯化和进一步的研究应用提供了一种方法 (Coates 等,1994)。

作用机制

未来方向

Despite the low level of evidence, perchlorates could be considered in specific forms of thyroid disorders, including iodine-induced hyperthyroidism and thyroid storm . New methods, approaches, and techniques should be developed for chemical and toxicological analysis to improve its quality and safety .

属性

IUPAC Name |

[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10.ClHO4/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;2-1(3,4)5/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;(H,2,3,4,5)/t19-,21?,22+,24-,25-,27+,28-,29?,30+,33?,34-,35+,36?,37-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZKVKDMEVSTEU-KJEAEDRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34C2[C@H]([C@](C31)([C@]5(C[C@@H](C6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H51ClN2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyllycaconitine perchlorate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)